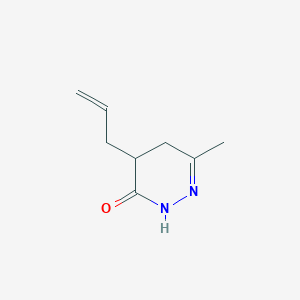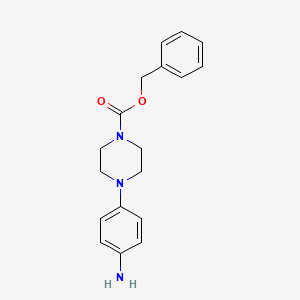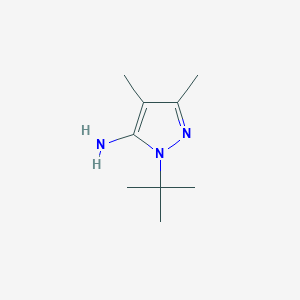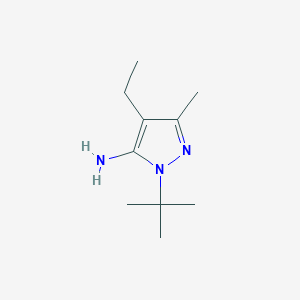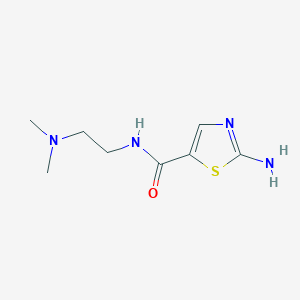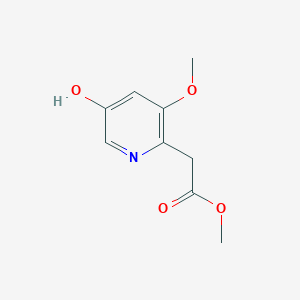
Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate
Übersicht
Beschreibung
“Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate” is a chemical compound with the molecular formula C9H11NO4 . It has a molecular weight of 197.19 . This compound is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of “this compound” has been described in the literature . The methodology for an efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed . Based on the difference in halogen reactivity, 5-bromo-2-chloropyridine and its pyrimidine analogue were functionalized judiciously by S N Ar and palladium-catalyzed reactions . This strategy provides a high-yielding route suitable for large-scale synthesis of these compounds .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H11NO4 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 197.19 . The compound should be stored sealed in a dry environment at 2-8°C . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Large-Scale Production
Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate plays a significant role in chemical synthesis, offering efficient routes for producing various compounds. Morgentin et al. (2009) developed a methodology for an efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, crucial for large-scale synthesis of compounds including this compound. Their strategy provides a high-yielding route suitable for large-scale production, demonstrating its industrial applicability (Morgentin et al., 2009).
Pharmacological Research
This compound has also been explored in pharmacological contexts. For instance, Du et al. (2018) isolated new alkaloids from the stem tuber of Pinellia pedatisecta, including derivatives structurally related to this compound. They evaluated these compounds for cytotoxicity against human cervical cancer HeLa cells, indicating the potential medicinal applications of such compounds (Du et al., 2018).
Crystallography and Material Science
In the field of crystallography and material science, the compound has been utilized for studying crystal structures. Palusiak et al. (2004) examined isochroman derivatives related to methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, observing their crystallization in chiral space groups. This research contributes to understanding the crystal structures of complex organic molecules, which has implications in material science and molecular design (Palusiak et al., 2004).
Chemical Synthesis and Characterization
Research has been conducted on synthesizing and characterizing compounds structurally related to this compound. For instance, Linsha (2015) investigated the synthesis of a Schiff base, which is an analogue of this compound. Such research contributes to the broader understanding of chemical synthesis techniques and the characterization of novel compounds (Bai Linsha, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-8-3-6(11)5-10-7(8)4-9(12)14-2/h3,5,11H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFMDGLINZLYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B3313840.png)
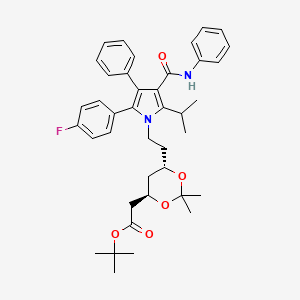

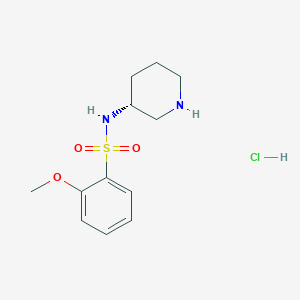
![6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3313893.png)

